molecular formula C₉¹³C₆H₂₂O₂ B1158348 4'-Hydroxynonanophenone-13C6

4'-Hydroxynonanophenone-13C6

Cat. No.: B1158348
M. Wt: 240.29
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Hydroxynonanophenone-13C6 is a carbon-13 isotopically labeled derivative of 4'-hydroxynonanophenone, a ketone compound featuring a hydroxyl group at the 4'-position of the phenyl ring and a nonanoyl side chain. The isotopic labeling with six ¹³C atoms (likely in the nonanoyl chain) enhances its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification in pharmacokinetic or metabolic research .

Properties

Molecular Formula

C₉¹³C₆H₂₂O₂

Molecular Weight

240.29

Synonyms

1-(4-Hydroxyphenyl)-1-nonanone-13C6;  Pelargonyl-4-phenol-13C6; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Features

The table below compares key attributes of 4'-Hydroxynonanophenone-13C6 with structurally related compounds:

Compound CAS No. Molecular Formula Isotopic Label Hydroxyl Position Chain Length Primary Applications
This compound Not explicitly provided C₁₅H₂₂O₂¹³C₆ ¹³C₆ (nonanoyl chain) 4' C9 MS/NMR internal standards, metabolic tracers
2'-Hydroxynonanophenone-13C6 1346598-43-3 C₁₅H₂₂O₂¹³C₆ ¹³C₆ (nonanoyl chain) 2' C9 Pharmaceutical impurity analysis
2'-Hydroxynonanophenone 22362-60-3 C₁₅H₂₂O₂ None 2' C9 Intermediate in organic synthesis
4'-Hydroxyacetophenone-13C2 Not explicitly provided C₈H₈O₂¹³C₂ ¹³C₂ (acetyl group) 4' C2 Isotopic labeling studies, drug metabolism

Key Differences and Research Implications

Positional Isomerism: The hydroxyl group at the 4'-position (vs.

Chain Length: The nonanoyl chain (C9) distinguishes it from shorter-chain analogs like 4'-Hydroxyacetophenone-13C2 (C2), impacting lipophilicity and solubility.

Isotopic Labeling: The ¹³C₆ label in the nonanoyl chain offers superior detection sensitivity in MS compared to ¹³C₂-labeled acetophenone derivatives, making it ideal for tracing long-chain metabolites .

Notes

Data Limitations: Direct references to this compound are absent in the provided evidence; comparisons rely on extrapolation from structural analogs .

Future Directions: Synthesis and characterization studies of this compound are needed to validate its pharmacokinetic applications.

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